4-bromo-3-(tert-butyl)-1H-pyrazole
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Description
The compound 4-bromo-3-(tert-butyl)-1H-pyrazole is a derivative of the 1H-pyrazole family, known for its diverse chemical reactivity and significance in various fields of chemistry and materials science. This compound serves as an important intermediate for the synthesis of more complex molecules due to its reactive sites and structural flexibility.
Synthesis Analysis
The synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole and its derivatives typically involves novel and efficient routes, highlighting the compound's accessibility for further chemical transformations. For instance, a novel synthesis provided a versatile intermediate for preparing derivatives, emphasizing the compound's adaptability in chemical synthesis processes (Bobko et al., 2012).
Molecular Structure Analysis
Structural studies, including X-ray diffraction and spectroscopic methods, reveal the compound's stable molecular structure. The analysis demonstrates the presence of intramolecular charge transfer, contributing to its nonlinear optical properties, indicating its potential in material science applications (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
The compound engages in various chemical reactions, reflecting its reactivity and utility in synthesizing diverse chemical structures. It serves as a foundational structure for developing compounds with significant analgesic and other biological activities, showcasing its versatility in medicinal chemistry (F. Bondavalli et al., 1988).
Physical Properties Analysis
Its physical properties, such as solubility and melting point, are determined by its molecular structure, significantly influencing its applications in various chemical processes. The compound's stability and optical properties are particularly noted for their contribution to its utility in material science (S. M. Ivanov et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Routes : A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, highlighting a versatile method for the preparation of these compounds (Bobko et al., 2012).
- Spectral Analysis and Nonlinear Optical Studies : Spectral analysis (FT-IR, UV-Vis, NMR) and density functional theory calculations were conducted on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).
Crystallography and Molecular Structure
- Hydrogen-Bonded Supramolecular Structures : Various 1H-pyrazole derivatives, including 4-bromo variants, have been studied for their hydrogen-bonded supramolecular structures, revealing different dimensional arrangements in their crystalline forms (Castillo et al., 2009).
- Molecular Structure Analysis : The molecular structures of several 4-tert-butylpyrazoles have been examined, providing insights into their solid-state and solution behaviors (Trofimenko et al., 2001).
Chemical Reactions and Mechanisms
- Regioselectivity in Synthesis : A study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlighted the influence of reaction media on the formation of these compounds (Martins et al., 2012).
- 13C NMR Chemical Shifts Analysis : An extensive study reported 13C shielding data for a wide range of pyrazole derivatives, including tert-butyl variants, providing valuable information for chemical analysis (Cabildo et al., 1984).
Applications in Material Science
- Structural Studies for Material Applications : Structural studies of various pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, including tert-butyl derivatives, shed light on potential applications in material science (Ivanov et al., 2020).
properties
IUPAC Name |
4-bromo-5-tert-butyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIBAOGDNNNPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363026 |
Source
|
Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(tert-butyl)-1H-pyrazole | |
CAS RN |
60061-63-4 |
Source
|
Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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